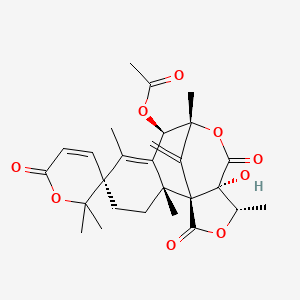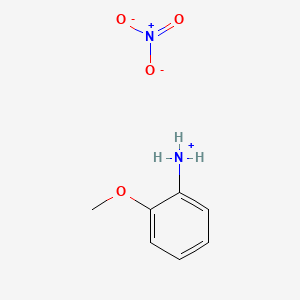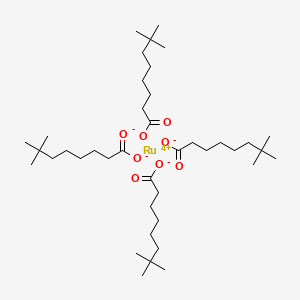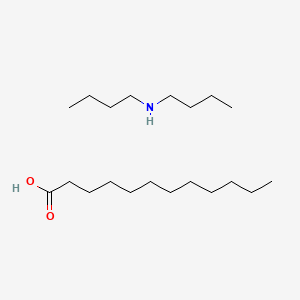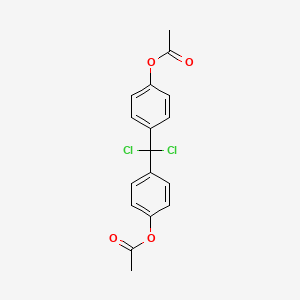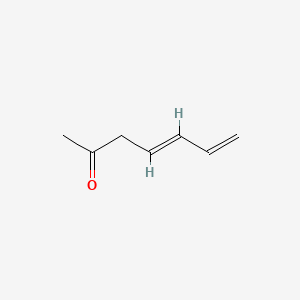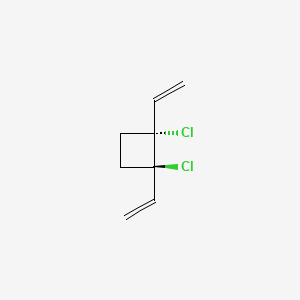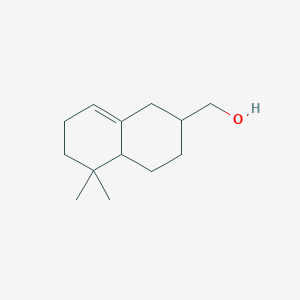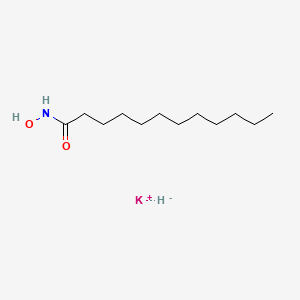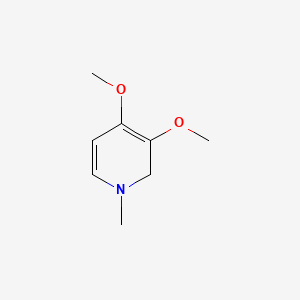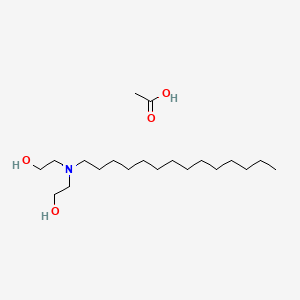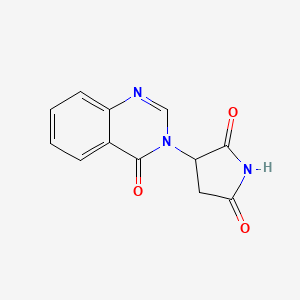
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione is a heterocyclic compound that features a quinazolinone core fused with a pyrrolidinedione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced.
科学的研究の応用
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of inflammatory mediators and modulation of pain receptors .
類似化合物との比較
Similar Compounds
3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanenitrile: Similar in structure but with a nitrile group instead of the pyrrolidinedione moiety.
4-oxo-3,4-dihydroquinazoline derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to varied biological activities.
Uniqueness
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione is unique due to its combination of the quinazolinone and pyrrolidinedione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
39133-13-6 |
|---|---|
分子式 |
C12H9N3O3 |
分子量 |
243.22 g/mol |
IUPAC名 |
3-(4-oxoquinazolin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9N3O3/c16-10-5-9(11(17)14-10)15-6-13-8-4-2-1-3-7(8)12(15)18/h1-4,6,9H,5H2,(H,14,16,17) |
InChIキー |
XDGWXSWNBMJKKL-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC1=O)N2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



